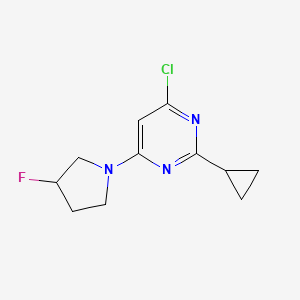

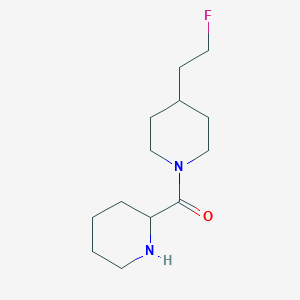

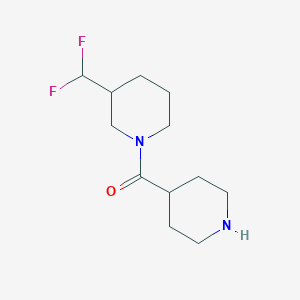

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one

説明

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one, more commonly known as DFMP, is an organochlorine compound used in scientific research. It is a colorless solid that is soluble in most organic solvents, and is a useful building block for a variety of synthetic organic compounds. DFMP has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in a range of laboratory experiments.

科学的研究の応用

Chemo-enzymatic Synthesis

An efficient chemo-enzymatic synthesis approach has been developed for enantiopure intermediates, demonstrating the utility of "2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one" in the synthesis of compounds like arimoclomol and bimoclomol. This process involves using lipases in various ionic liquids combined with an organic solvent, optimizing reaction parameters to achieve high conversion and enantiomeric excess. This method highlights the compound's role in producing enantiomerically pure substances crucial for pharmaceutical applications (Banoth et al., 2012).

Glycine Transporter 1 Inhibition

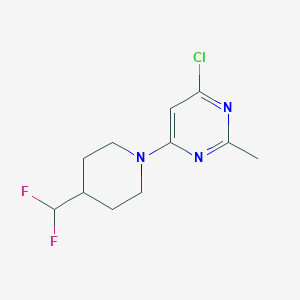

Research has identified structurally diverse compounds, including derivatives of "2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one," as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These compounds exhibit significant central nervous system (CNS) activity, highlighting their potential in developing treatments for CNS disorders (Yamamoto et al., 2016).

Neuroleptic Agents Synthesis

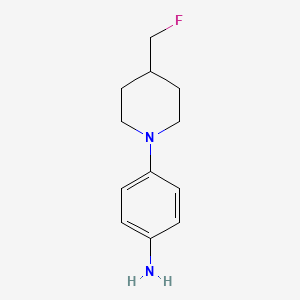

The compound plays a critical role in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, indicating its importance in the pharmaceutical industry for developing treatments for psychiatric disorders. The key intermediate for these syntheses involves a complex reaction pathway, emphasizing the compound's utility in creating pharmacologically active agents (Botteghi et al., 2001).

Synthesis of Piperidine Derivatives

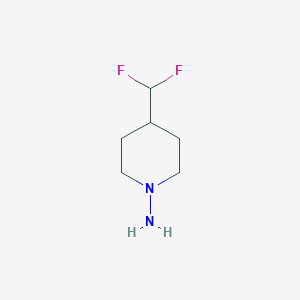

"Piperidine derivatives" are pivotal in the pharmaceutical industry, serving as building blocks for various therapeutic agents. The compound facilitates the synthesis of these derivatives, contributing to the development of novel drugs with potential antiarrhythmic and antihypertensive effects. This underscores the versatility of "2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one" in synthesizing structurally complex molecules with significant biological activities (Vervisch et al., 2012).

Chemical Synthesis

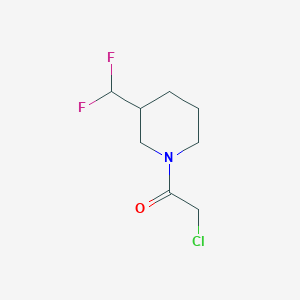

The compound is also used in the synthesis of intermediates like "2-Chloro-4-(piperidin-1-ylmethyl)pyridine," an essential step in producing lafutidine, a drug used for treating gastrointestinal disorders. This application highlights the compound's role in the chemical industry for synthesizing intermediates with specific applications in drug manufacturing (Shen Li, 2012).

作用機序

Target of Action

It is structurally similar to apixaban, a potent inhibitor of blood coagulation factor xa . Therefore, it might have similar targets and roles in biological systems.

Mode of Action

Based on its structural similarity to apixaban, it might interact with its targets in a similar manner, leading to changes in the biological system .

Biochemical Pathways

If it acts similarly to apixaban, it might affect the coagulation cascade, specifically the factor xa pathway .

Pharmacokinetics

If it behaves similarly to apixaban, it might have good bioavailability and a rapid onset and offset of action .

Result of Action

If it acts similarly to apixaban, it might inhibit blood coagulation factor xa, thereby reducing the risk of thromboembolic disorders .

特性

IUPAC Name |

2-chloro-1-[4-(difluoromethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClF2NO/c1-6(10)9(14)13-4-2-7(3-5-13)8(11)12/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGFVDSVNUUFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。